molecular formula C12H19N3O2S B1414771 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline CAS No. 1042561-91-0

3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline

Cat. No. B1414771
CAS RN: 1042561-91-0
M. Wt: 269.37 g/mol
InChI Key: HQAWKHGOPHJYFT-UHFFFAOYSA-N
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Description

“3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 1042561-91-0 . It has a molecular weight of 269.37 . The IUPAC name for this compound is 3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9,13H2,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is used in the synthesis of various pharmaceutical agents. Its structure is similar to that of benzodiazepines, which are central nervous system depressants used to treat anxiety, insomnia, and seizures. The sulfonyl group attached to the aniline moiety could potentially be exploited to develop new therapeutic agents with improved pharmacokinetic properties .

Cancer Therapeutics

The diazepane ring present in this compound suggests potential applications in cancer treatment. Diazepanes are known to bind to G-protein coupled receptors, which are implicated in various types of cancers. Research into analogs of this compound could lead to the development of new oncology drugs .

Neurological Disorders

Given its structural similarity to benzodiazepines, this compound may have applications in the treatment of neurological disorders. It could serve as a lead compound for the development of new medications targeting GABA receptors, which are responsible for reducing neuronal excitability throughout the nervous system .

Antimicrobial Agents

The sulfonyl group in this compound provides a functional group that can be modified to create new antimicrobial agents. Studies have shown that sulfonyl derivatives can have significant antimicrobial activity, which makes this compound a candidate for the development of new antibiotics .

Enzyme Inhibition

Compounds containing the diazepane ring have been studied for their enzyme inhibitory properties. This compound could be used in research to develop inhibitors for enzymes like tyrosine kinases, which play a crucial role in cell signaling and are targets for drug development in diseases like leukemia .

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H312 means harmful in contact with skin, etc. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent the recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.

properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAWKHGOPHJYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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